

Latrepirdine Treatment Schedule for Chronic In Vivo Studies: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

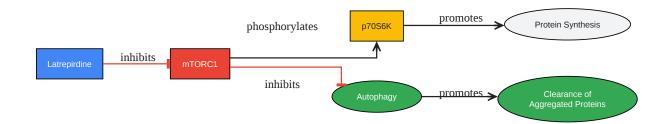
Introduction

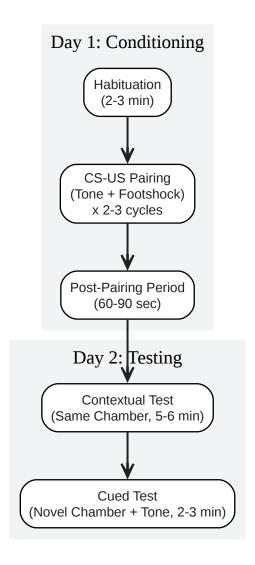
Latrepirdine (formerly known as Dimebon) is an investigational drug that was initially developed as an antihistamine and has been explored for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease.[1] Preclinical studies in animal models have suggested that latrepirdine may offer neuroprotective benefits through various mechanisms, including the modulation of autophagy, enhancement of mitochondrial function, and interaction with multiple neurotransmitter receptors.[1][2] These application notes provide a detailed overview of a chronic in vivo treatment schedule with latrepirdine in a transgenic mouse model of Alzheimer's disease, along with comprehensive protocols for key behavioral and biochemical analyses.

Latrepirdine's Proposed Mechanism of Action

Latrepirdine is believed to exert its effects through the modulation of several cellular pathways. One of the key proposed mechanisms is the induction of autophagy, the cellular process of degrading and recycling cellular components, via the inhibition of the mTOR signaling pathway.[3][4] Specifically, **latrepirdine** treatment has been shown to decrease the phosphorylation of mTOR and its downstream effector, the ribosomal S6 protein kinase (S6K), leading to the upregulation of autophagy.[3] This enhanced autophagy may facilitate the clearance of aggregated proteins, such as amyloid-beta (Aβ), which are hallmarks of Alzheimer's disease.[1][2]







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References

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